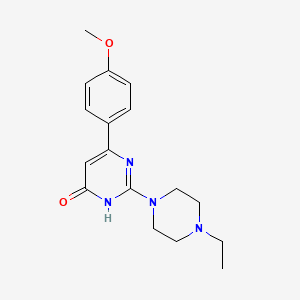
2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylpiperazine group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The ethylpiperazine and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) or bases such as sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the pyrimidine ring could produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N4O2/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)13-4-6-14(23-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22) |
Clave InChI |
ZSZLEAOHYPVCLK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


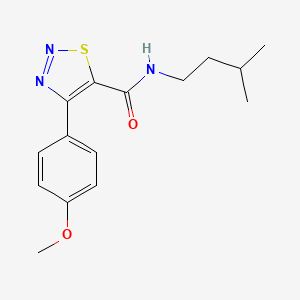
![8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11027084.png)
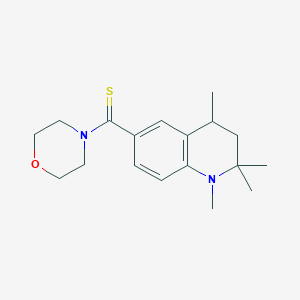
![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![{3-Benzoyl-2-[(4,6-dimethyl-2-pyrimidinyl)imino]-1-imidazolidinyl}(phenyl)methanone](/img/structure/B11027108.png)
![2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027111.png)
![6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11027118.png)
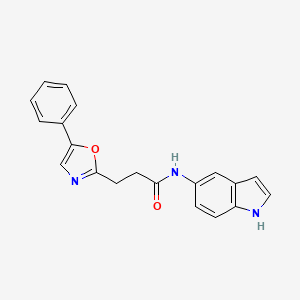
![4-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027134.png)
![N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027138.png)
![4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027139.png)
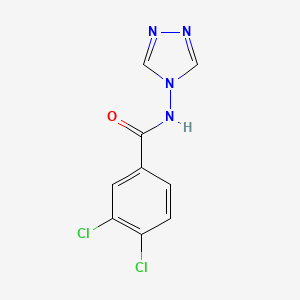
![4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027158.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
